Oral Progestogenic Potency: Superlutin vs. Parenteral Progesterone
Superlutin (MMA) demonstrates a quantifiable and significant increase in oral progestogenic activity compared to a parenteral progesterone baseline in animal models. This high oral potency is a key differentiator for research requiring non-parenteral progestin administration [1].
| Evidence Dimension | Progestogenic Activity |
|---|---|
| Target Compound Data | 13-fold activity |
| Comparator Or Baseline | Parenteral Progesterone (1-fold activity) |
| Quantified Difference | 13-fold higher |
| Conditions | Oral administration in animal bioassays |
Why This Matters
This 13-fold potency advantage enables lower effective oral doses for Superlutin compared to progesterone, which is a critical factor for oral formulation development and reducing cost-per-dose in preclinical studies.
- [1] DBpedia. Methenmadinone acetate. Accessed April 20, 2026. View Source
